molecular formula C7H11NO3 B2936232 Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate CAS No. 55134-84-4

Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B2936232
CAS No.: 55134-84-4
M. Wt: 157.169
InChI Key: CNRKSOZYKDEOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used for proteomics research .


Synthesis Analysis

A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives, including “this compound”, were synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H11NO3 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Chemical Reactions Analysis

The synthesis of “this compound” involves a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide . This reaction is part of the 1,3-dipolar cycloaddition reactions, which are very useful in the preparation of a variety of compounds in organic chemistry .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 157.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis of Chiral Compounds

  • Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate has been utilized in synthesizing chiral 2-aminoalkyloxazole-4-carboxylates. These compounds are produced from isoxazol-5(2H)-ones and demonstrate good overall yields without significant racemization (Cox, Prager, & Svensson, 2003).

Liquid Crystalline Property Study

  • A series of 4,5-dihydroisoxazole-5-carboxylate derivatives synthesized from this compound were studied for their liquid crystalline properties. These derivatives were characterized by various spectroscopic methods and showed interesting mesomorphic behavior (Kotian, Nudva N, Rai, & Byrappa, 2016).

Lateral Lithiation Research

  • Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, related to this compound, was used in studies on lateral lithiation. This research provided insights into the synthesis of functionalized isoxazole AMPA analogs (Zhou & Natale, 1998).

Antimicrobial Evaluation

  • Compounds derived from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate, a relative of this compound, were synthesized and evaluated for antimicrobial activities. Some showed inhibitory effects against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).

Corrosion Inhibition in Industrial Processes

  • In industrial applications, derivatives of 4,5-dihydroisoxazole-5-carboxylate, similar to this compound, have been used as corrosion inhibitors for mild steel. These inhibitors demonstrated high efficiency and were studied using various methods including electrochemical techniques (Dohare, Ansari, Quraishi, & Obot, 2017).

Microbial and Enzymatic Methods

  • The compound has been involved in research exploring microbial and enzymatic methods for obtaining optically active acids. This includes the hydrolysis of racemic mixtures of related esters (Zadrozna, Kurkowska, & Makuch, 1997).

Safety and Hazards

“Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current resources.

Properties

IUPAC Name

methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-5-4-6(11-8-5)7(9)10-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRKSOZYKDEOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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